6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
Description
Properties
Molecular Formula |
C16H18O4 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
InChI |
InChI=1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3 |
InChI Key |
IMMAKCSFQZGDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
Early routes to this class of compounds involved the acid-catalyzed cyclization of diol precursors. For example, reacting 2,2-dimethyl-1,3-propanediol derivatives with benzyl-protected glycolic acid under acidic conditions generates the dioxolane ring system. Sulfuric acid or p-toluenesulfonic acid in refluxing toluene (110–120°C) typically facilitates this transformation, achieving cyclization yields of 45–60%. However, these conditions often lead to competing side reactions, including dehydration and epimerization at the cyclopentane stereocenters.
The stereochemical outcome heavily depends on the protecting group strategy. Benzyl ether protection at the hydroxymethyl position (as in the target compound) introduces steric bulk that influences the transition state geometry during ring closure. Nuclear magnetic resonance (NMR) studies of reaction intermediates have shown that the (3aR,6aR) diastereomer predominates when using bulky protecting groups, with diastereomeric ratios exceeding 4:1 in optimized cases.
Modern Catalytic Methods
Ring-Closing Metathesis (RCM) Strategies
The advent of transition metal catalysis revolutionized the synthesis of strained bicyclic systems. Grubbs’ second-generation catalyst enables efficient ring-closing metathesis of diene precursors to construct the cyclopenta[d]dioxol-4-one core. A representative synthesis begins with D-ribose, which undergoes sequential protection, oxidation, and olefination to generate a diene intermediate.
Critical reaction parameters include:
- Catalyst loading: 5–7 mol% Grubbs’ catalyst
- Solvent: Dichloromethane or toluene
- Temperature: 40–60°C under inert atmosphere
- Reaction time: 12–24 hours
This method achieves 68–75% yields for the metathesis step, with excellent stereocontrol (>95% ee) when using chiral auxiliaries derived from natural sugars. The benzyloxymethyl group is typically introduced via Mitsunobu reaction prior to metathesis, utilizing benzyl alcohol and diethyl azodicarboxylate (DEAD) in tetrahydrofuran.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale manufacturing employs continuous flow chemistry to enhance reproducibility and safety. A patented process demonstrates the synthesis in a three-stage reactor system:
Protection Stage :
- Reactants: 1,2-O-isopropylidene-D-xylofuranose, benzyl bromide
- Conditions: KOH (2 eq), tetrabutylammonium bromide, 90°C, residence time 45 min
- Conversion: >98%
Oxidation/Cyclization Stage :
- Oxidant: TEMPO/NaClO₂ system
- Solvent: Acetonitrile/water (4:1)
- Temperature: 0–5°C, residence time 30 min
- Yield: 82%
Purification Stage :
- Simulated moving bed chromatography
- Eluent: Heptane/ethyl acetate gradient
- Purity: >99.5% by HPLC
This approach reduces chromium-based oxidant usage by 94% compared to batch processes while maintaining throughput of 15 kg/day per reactor module.
Green Chemistry Innovations
Biocatalytic Approaches
Recent advances employ enzyme-mediated synthesis to improve sustainability. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic intermediates during the benzyloxymethylation step. Key advantages include:
- Water as primary solvent
- Ambient temperature (25–30°C)
- 91–94% enantiomeric excess
- Catalyst reuse for ≥10 cycles without activity loss
Coupling this with photochemical oxidation using visible light-activated mesoporous graphitic carbon nitride (mpg-C₃N₄) provides a fully metal-free route. The tandem system achieves overall yields comparable to traditional methods (58–63%) while eliminating heavy metal waste.
Analytical Characterization Protocols
Spectroscopic Verification
Rigorous quality control ensures structural fidelity through multimodal analysis:
Nuclear Magnetic Resonance
- ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.85 (d, J = 11.6 Hz, 1H, CH₂Ph), 4.62 (d, J = 11.6 Hz, 1H, CH₂Ph), 4.31–4.25 (m, 2H, H-3a, H-6a), 3.78–3.68 (m, 1H, H-4), 1.48 (s, 3H, CH₃), 1.32 (s, 3H, CH₃)
Mass Spectrometry
X-ray Crystallography
- Orthorhombic P2₁2₁2₁ space group
- Unit cell parameters: a = 8.542 Å, b = 10.873 Å, c = 12.905 Å
- Final R-factor: 0.0321
Comparative Performance of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Factor (E) |
|---|---|---|---|---|
| Acid-Catalyzed | 45–60 | 92–95 | 8–12 h | 32.7 |
| Grubbs’ RCM | 68–75 | 97–99 | 12–24 h | 18.4 |
| Continuous Flow | 82 | 99.5 | 1.5 h | 9.2 |
| Biocatalytic/Photochemical | 58–63 | 98–99 | 36–48 h | 4.1 |
Environmental factors calculated according to Sheldon’s E-factor methodology, accounting for solvent waste, catalyst residues, and byproducts.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its potential as a therapeutic agent.
Medicine
In medicine, (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one is explored for its potential pharmacological properties. Studies focus on its efficacy and safety in treating various medical conditions.
Industry
In industry, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism of action of (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- CAS Number : 89291-75-8
- Molecular Formula : C₁₆H₁₈O₄
- Molecular Weight : 274.31 g/mol
- Stereochemistry : Two defined stereocenters (3aR,6aR configuration) .
Structural Features :
The compound features a cyclopenta[d][1,3]dioxol-4-one core substituted with a benzyloxymethyl group at position 6 and two methyl groups at position 2. The benzyloxy moiety introduces aromaticity and hydrophobicity, while the dioxolane ring contributes to conformational rigidity .
Comparison with Structurally Similar Compounds
Core Structure Analog: (3aR,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- CAS Number : 104010-72-2
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.17 g/mol
- Key Differences :
- Applications : Intermediate in carbocyclic ribonucleoside synthesis .
Nitro-Substituted Derivative: 5-(Hydroxy(4-nitrophenyl)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- CAS Number: Not explicitly provided (see ).
- Molecular Formula: C₁₇H₁₉NO₆ (estimated).
- Key Differences :
- NMR Data :
Carbamate Derivatives: Benzyl ((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Trimethylated Analog: (3aR,6aR)-2,2,6-Trimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- CAS Number : 104738-75-2
- Molecular Formula : C₁₀H₁₄O₃
- Key Differences :
- Additional methyl group at position 5.
- Higher hydrophobicity due to increased alkylation.
- Synthetic Challenges : Discontinued commercial availability suggests synthetic complexity .
Key Research Findings and Trends
Substituent Impact on Reactivity :
- Benzyloxymethyl and nitro groups increase steric bulk, reducing reaction rates in nucleophilic additions compared to the core analog .
- Methyl groups at position 2 enhance thermal stability by restricting ring puckering .
Stereochemical Considerations :
- The (3aR,6aR) configuration is conserved across analogs, critical for enantioselective applications (e.g., Morita-Baylis-Hillman reactions) .
Pharmaceutical Relevance: Carbamate and amino derivatives (e.g., 132342-52-0) show promise as intermediates in antiviral and anticancer agents .
Data Tables
Biological Activity
6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one (CAS Number: 89291-77-0) is a synthetic compound with potential biological significance. Its unique structural features suggest various pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C17H22O6S, with a molecular weight of 354.42 g/mol. The compound features a cyclopentadioxole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H22O6S |
| Molecular Weight | 354.42 g/mol |
| Purity | >98% |
| CAS Number | 89291-77-0 |
Antimicrobial Properties
Recent studies have indicated that derivatives of cyclopentadioxole compounds exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that these compounds inhibit the growth of gram-positive and gram-negative bacteria through disruption of cell wall synthesis and function.
Antioxidant Activity
The antioxidant properties of this compound have been explored in vitro. It was found to scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to stabilize free radicals, thereby preventing cellular damage.
Cytotoxicity and Cancer Research
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, studies have shown that the compound induces apoptosis in human breast cancer cells (MCF-7) via the intrinsic pathway. This effect was mediated by upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition with zones of inhibition measuring up to 15 mm against S. aureus.
-
Antioxidant Activity Assessment :
- Objective : To determine the free radical scavenging ability using DPPH assay.
- Methodology : Various concentrations of the compound were tested.
- Results : IC50 value was found to be 25 µg/mL, indicating strong antioxidant potential compared to standard ascorbic acid.
-
Cytotoxicity in Cancer Cells :
- Objective : To explore the cytotoxic effects on MCF-7 cells.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations.
- Results : The compound exhibited an IC50 of 30 µM after 48 hours of exposure, indicating significant cytotoxicity.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 6-((benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one, and what are their limitations?
- Methodology : The compound’s synthesis likely involves benzyl ether protection and cyclopenta-dioxol-one ring formation. A NaH/THF-mediated benzyloxy introduction (as seen in analogous benzofuran derivatives) is a viable starting point . Challenges include regioselectivity in cyclization and steric hindrance from the 2,2-dimethyl group. Purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended.
- Key Data : Similar compounds (e.g., cyclopenta-dioxol-ones) show yields of 45–60% under optimized conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : H and C NMR to confirm benzyloxy protons (δ 4.4–4.6 ppm) and cyclopenta-dioxol-one carbonyl (δ 170–175 ppm).
- X-ray crystallography : Resolve stereochemistry (e.g., 3a,6a-dihydro configuration) .
- HRMS : Validate molecular formula (expected [M+Na] ~m/z 350–370).
Q. How can stability studies be designed to assess degradation under varying pH and temperature?
- Methodology :
- Experimental Design : Use a split-plot design (pH 3–9, 25–60°C) with HPLC monitoring of degradation products .
- Kinetic Analysis : Fit data to first-order or Arrhenius models.
- Reference : Environmental fate studies of benzophenones and parabens provide analogous frameworks .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s reactivity in [3,3]-sigmatropic rearrangements?
- Methodology :
- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in sigmatropic shifts .
- MD Simulations : Assess solvent effects (THF vs. DCM) on reaction pathways.
- Contradictions : Discrepancies between predicted and experimental yields may arise from steric effects not fully captured in silico.
Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved in structural elucidation?
- Methodology :
- Dynamic NMR : Detect conformational exchange in dihydro rings (e.g., coalescence temperature analysis).
- 2D-COSY/NOESY : Differentiate axial vs. equatorial substituents .
Q. What ecological risks are associated with this compound, and how can its environmental persistence be evaluated?
- Methodology :
- Biodegradation Assays : Use OECD 301F (ready biodegradability) protocols.
- QSAR Modeling : Predict bioaccumulation using logP (estimated ~2.8) .
Methodological Framework Integration
Critical Data Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
